2-Bromo-6-formylisonicotinic acid
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Overview
Description
2-Bromo-6-formylisonicotinic acid: is an organic compound that belongs to the class of brominated aromatic carboxylic acids It is characterized by the presence of a bromine atom at the 2-position and a formyl group at the 6-position on the isonicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-formylisonicotinic acid typically involves the bromination of isonicotinic acid followed by formylation. One common method is the direct bromination of isonicotinic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The formylation step can be achieved using formylating agents like formic acid or formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: 2-Bromo-6-carboxyisonicotinic acid.
Reduction: 2-Bromo-6-hydroxymethylisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Bromo-6-formylisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules .
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-Bromo-6-formylisonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
2-Bromoisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
6-Formylisonicotinic acid: Lacks the bromine atom, affecting its substitution reactions.
2-Chloro-6-formylisonicotinic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: The combination of these groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C7H4BrNO3 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-bromo-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12) |
InChI Key |
GDDWVVQGSRGSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)C(=O)O |
Origin of Product |
United States |
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